7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C12H12BrN3 It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile typically involves the bromination of 1-butyl-1,3-benzodiazole-5-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the benzodiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to form 7-butyl-1,3-benzodiazole-5-carbonitrile using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the butyl group can lead to the formation of carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-1-butyl-1,3-benzodiazole-5-carbonitrile, while reduction with LiAlH4 can produce 7-butyl-1,3-benzodiazole-5-carbonitrile.
Scientific Research Applications
7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the nitrile group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile
- 7-Bromo-1-ethyl-1,3-benzodiazole-5-carbonitrile
- 7-Bromo-1-propyl-1,3-benzodiazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 7-Bromo-1-butyl-1,3-benzodiazole-5-carbonitrile has a longer alkyl chain, which can influence its physical and chemical properties. The butyl group may enhance its lipophilicity, affecting its solubility and membrane permeability. These characteristics can be advantageous in certain applications, such as drug design, where increased lipophilicity can improve bioavailability.
Properties
IUPAC Name |
7-bromo-1-butylbenzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-2-3-4-16-8-15-11-6-9(7-14)5-10(13)12(11)16/h5-6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNBAMLEOLGQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C(=CC(=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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